Oxetin

Beschreibung

Eigenschaften

IUPAC Name |

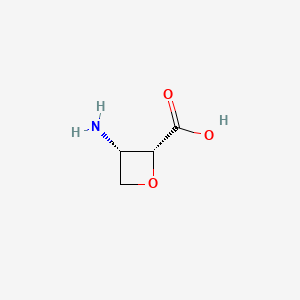

(2R,3S)-3-aminooxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIYGJDWWLIDQY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241634 | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94818-85-6 | |

| Record name | Oxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094818856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including oxetin, involves several strategies. One common method is the intramolecular cyclization through carbon-oxygen bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach is the electrophilic halocyclization of alcohols, which forms the oxetane ring .

Industrial Production Methods

Industrial production of oxetane derivatives often involves the use of preformed oxetane-containing building blocks. These building blocks can be further derivatized through various chemical reactions to produce the desired oxetane derivatives . The production process is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxetin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives with different functional groups, while reduction can yield reduced forms with altered chemical properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of oxetin involves its interaction with specific molecular targets. In bacteria, this compound inhibits the growth of microorganisms by interfering with essential cellular processes. The compound’s herbicidal activity is attributed to its ability to inhibit glutamine synthetase in plants, leading to the disruption of nitrogen metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Oxetin belongs to a class of cyclic β-amino acids and oxetane-containing biomolecules. Below is a comparative analysis with structurally or functionally related compounds:

Mechanistic and Pharmacological Differences

- Antimetabolite Activity: this compound uniquely targets glutamine synthetase and amino acid metabolism, distinguishing it from cispentacin and icofungipen, which inhibit tRNA synthetases .

- Oxetane Ring Stability : Unlike thromboxane A2 (a short-lived signaling molecule), this compound’s oxetane ring enhances metabolic stability, making it a valuable bioisostere in drug design .

- Spectrum of Action: While Oxetanocin A and this compound both contain oxetane rings, Oxetanocin A’s nucleoside structure enables antiviral activity, contrasting with this compound’s amino acid antagonism .

Challenges and Advantages

- Selectivity : this compound’s activity is media-dependent (effective only in minimal media), limiting its therapeutic use compared to icofungipen, which is efficacious in diverse conditions .

Biologische Aktivität

Oxetin, a compound derived from the fermentation of a specific strain of Streptomyces, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is chemically characterized as (2R,3S)-3-amino-2-oxetane carboxylic acid. Its unique oxetane ring structure contributes to its biological activity, as the strain in the ring can influence molecular reactivity and stability. The compound was first isolated from a Streptomyces sp. OM-2317, demonstrating antibiotic properties and herbicidal activity against certain microorganisms when cultivated in minimal media .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit various microorganisms, with its effectiveness being influenced by the presence of certain amino acids such as L-isoleucine and L-methionine .

- Antineoplastic Properties : Research indicates that this compound may possess antitumor activity. It is classified among compounds that demonstrate potential in cancer treatment by inhibiting tumor growth through various mechanisms .

- Antiviral Effects : Preliminary studies suggest that this compound may also have antiviral properties, particularly against arboviruses, although further research is needed to confirm these effects .

- Herbicidal Activity : The compound has shown herbicidal effects, making it a candidate for agricultural applications .

The mechanisms through which this compound exerts its biological activities are still under investigation. However, it is believed that its structural features allow it to interact with biological targets effectively. For instance:

- Inhibition of Enzymatic Activity : this compound inhibits glutamine synthetase from spinach leaves, which is crucial in nitrogen metabolism in plants .

- Cellular Interaction : The oxetane ring's strain may enhance the binding affinity of this compound to specific cellular targets, thereby modulating various biochemical pathways involved in disease processes .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in different contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of multiple bacterial strains when tested in vitro. The minimum inhibitory concentration (MIC) values varied depending on the strain, indicating a spectrum of activity .

- Antitumor Activity : In animal models, this compound showed promise as an antineoplastic agent. Tumor-bearing mice treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent in oncology .

- Herbicidal Applications : Field trials indicated that this compound could effectively reduce weed populations without adversely affecting crop yields, highlighting its potential use in sustainable agriculture practices .

Summary Table of Biological Activities

Q & A

Q. What is the chemical structure of Oxetin, and how was it initially characterized?

this compound, (2R,3S)-3-amino-2-oxetane carboxylic acid, is a cyclic β-amino acid with a four-membered oxetane ring. Its structure was elucidated using spectral data (NMR, IR) and confirmed via X-ray crystallography, revealing stereochemical specificity at C2 and C3 positions . The oxetane core distinguishes it from linear amino acids, influencing its stability and biological activity .

Q. What methodologies are employed in the microbial synthesis of this compound?

this compound is biosynthesized by Streptomyces sp. OM-2317 through fermentation. Key steps include:

- Fermentation : Cultivation in minimal media optimized for secondary metabolite production.

- Isolation : Ethyl acetate extraction followed by silica gel chromatography.

- Activity-guided purification : Monitoring antimetabolite activity against Bacillus subtilis . Researchers should validate purity via HPLC and mass spectrometry to avoid contamination from media components .

Q. How does this compound exhibit antimetabolite activity, and what experimental models are used to study this?

this compound competitively inhibits amino acid metabolism, particularly targeting glutamine synthetase. In vitro assays using spinach glutamine synthetase and microbial growth inhibition studies in minimal media (e.g., E. coli) are standard. Reversibility tests with L-isoleucine, L-methionine, or L-glutamine confirm specificity . Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots are critical for mechanistic analysis .

Advanced Research Questions

Q. What challenges arise in synthesizing enantiomerically pure this compound stereoisomers, and how are they addressed?

The synthesis of all four stereoisomers of this compound requires precise control over stereochemistry. A photochemical [2+2] Paternò-Büchi cycloaddition forms the oxetane core, followed by chiral resolution:

Q. How can researchers resolve contradictions in reported biological activities of this compound across microbial strains?

Discrepancies in inhibition efficacy (e.g., Bacillus subtilis vs. Staphylococcus aureus) may stem from strain-specific amino acid uptake or metabolic redundancy. Methodological solutions include:

Q. What advanced techniques characterize this compound’s conformational dynamics in peptide foldamers?

this compound’s incorporation into β-peptide foldamers stabilizes non-canonical helices (e.g., 8- or 10-helix) via intramolecular H-bonding. Techniques include:

Q. How does this compound’s inhibition of glutamine synthetase vary across plant vs. microbial isoforms, and what experimental designs address this?

Kinetic studies reveal this compound’s higher affinity for spinach glutamine synthetase (Ki = 0.1 µM) compared to bacterial isoforms (Ki = 1–5 µM). To dissect isoform-specificity:

- Enzyme purification : Recombinant expression of GST-tagged isoforms.

- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics.

- Mutagenesis : Targeting active-site residues (e.g., Asp50 in B. subtilis) via site-directed mutagenesis .

Methodological Guidance for Experimental Design

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in enzyme assays?

- Non-linear regression : Fit dose-response data to a Hill equation to derive IC₅₀ and Hill coefficients.

- Error propagation : Use bootstrap resampling for robust confidence intervals.

- Meta-analysis : Pool data from replicate experiments using random-effects models to account for batch variability .

Q. How should researchers validate this compound’s conformational stability in aqueous vs. non-polar solvents?

- NMR titration : Monitor chemical shift perturbations (e.g., ¹H, ¹³C) across solvent gradients.

- Dynamic light scattering (DLS) : Assess aggregation propensity in PBS or DMSO.

- Free-energy calculations : Compare solvation energies via molecular mechanics/Poisson-Boltzmann (MM/PBSA) simulations .

Tables for Key Data Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.